molecular formula C13H22O6 B074492 Triethyl butane-1,2,4-tricarboxylate CAS No. 1188-35-8

Triethyl butane-1,2,4-tricarboxylate

Cat. No.: B074492
CAS No.: 1188-35-8
M. Wt: 274.31 g/mol
InChI Key: CKNUUYLRWBMMIE-UHFFFAOYSA-N
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Description

Triethyl butane-1,2,4-tricarboxylate is an organic compound with the molecular formula C13H22O6. It is a triester derived from butane-1,2,4-tricarboxylic acid and ethanol. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethyl butane-1,2,4-tricarboxylate can be synthesized through the esterification of butane-1,2,4-tricarboxylic acid with ethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Triethyl butane-1,2,4-tricarboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst to yield butane-1,2,4-tricarboxylic acid and ethanol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide), reflux conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions, inert atmosphere.

    Substitution: Nucleophiles (e.g., amines, alcohols), appropriate solvents (e.g., dichloromethane), controlled temperature.

Major Products Formed

    Hydrolysis: Butane-1,2,4-tricarboxylic acid and ethanol.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Triethyl butane-1,2,4-tricarboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential use in biochemical assays and as a reagent in enzymatic reactions.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of triethyl butane-1,2,4-tricarboxylate depends on the specific reaction it undergoes. In hydrolysis, the ester bonds are cleaved by nucleophilic attack from water molecules, facilitated by an acid or base catalyst. In reduction reactions, the ester groups are reduced to alcohols through the transfer of hydride ions from the reducing agent. In substitution reactions, the ester groups are replaced by nucleophiles through nucleophilic attack and subsequent elimination of ethanol.

Comparison with Similar Compounds

Similar Compounds

    Triethyl citrate: Another triester, but derived from citric acid.

    Triethyl phosphate: A triester of phosphoric acid.

    Triethyl trimellitate: A triester of trimellitic acid.

Uniqueness

Triethyl butane-1,2,4-tricarboxylate is unique due to its specific structure and the presence of three ester groups derived from butane-1,2,4-tricarboxylic acid. This structure imparts distinct chemical properties and reactivity compared to other triesters, making it valuable in specific synthetic and industrial applications.

Properties

IUPAC Name

triethyl butane-1,2,4-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O6/c1-4-17-11(14)8-7-10(13(16)19-6-3)9-12(15)18-5-2/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNUUYLRWBMMIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(CC(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30565293
Record name Triethyl butane-1,2,4-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30565293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188-35-8
Record name 1,2,4-Triethyl 1,2,4-butanetricarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1188-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triethyl butane-1,2,4-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30565293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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